Product packaging for ethoxy(diphenyl)acetic acid(Cat. No.:CAS No. 7495-45-6)

ethoxy(diphenyl)acetic acid

Cat. No.: B1614709
CAS No.: 7495-45-6
M. Wt: 256.3 g/mol
InChI Key: SEUTWLXKEMEBTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Carboxylic Acid Chemistry

Carboxylic acids are a fundamental class of organic compounds characterized by the presence of a carboxyl functional group (-COOH). numberanalytics.comfiveable.megeniebook.com This group consists of a carbonyl group (C=O) and a hydroxyl group (-OH) attached to the same carbon atom. numberanalytics.com The general structure is often represented as R-COOH, where 'R' can be an alkyl, aryl, or other organic moiety. numberanalytics.com

The defining characteristic of carboxylic acids is their acidity, which arises from the ability to donate a proton (H+) from the hydroxyl portion of the carboxyl group. geeksforgeeks.org This acidity is more pronounced than that of alcohols due to the resonance stabilization of the resulting carboxylate anion. pressbooks.pub Carboxylic acids are capable of forming strong hydrogen bonds with each other, leading to higher boiling points compared to alcohols of similar molecular weight. pressbooks.pub

Ethoxy(diphenyl)acetic acid, with its molecular formula C16H16O3, is a specific example of a carboxylic acid where the 'R' group is a diphenylmethyl group with an ethoxy substituent. chemscene.comnih.govscbt.com Its systematic IUPAC name is 2-ethoxy-2,2-diphenylacetic acid. nih.gov The presence of the two phenyl groups and the ethoxy group at the alpha-carbon (the carbon adjacent to the carboxyl group) influences its steric and electronic properties, distinguishing it from simpler carboxylic acids like acetic acid or benzoic acid. fiveable.me

The reactivity of carboxylic acids is diverse and includes several key transformations. geeksforgeeks.org One of the most common is nucleophilic acyl substitution, where a nucleophile replaces the hydroxyl group. fiveable.me This reaction is the basis for the formation of important derivatives such as esters, amides, and acid chlorides. geeksforgeeks.org Carboxylic acids can also be reduced to form primary alcohols. pressbooks.pub

Alpha-hydroxy carboxylic acids, which have a hydroxyl group on the carbon adjacent to the carboxyl group, are a significant subclass. wikipedia.org this compound can be considered a derivative of an alpha-hydroxy acid where the hydroxyl hydrogen is replaced by an ethyl group, forming an ether linkage. This alpha-alkoxy structure can be a key feature in certain synthetic applications. nih.govjst.go.jp The synthesis of such alpha-alkoxy acids can sometimes be achieved by reacting an alpha-hydroxy acid or its ester with an ether. google.com

Significance in Advanced Organic Synthesis and Medicinal Chemistry Research

This compound and its derivatives are valuable compounds in the realms of advanced organic synthesis and medicinal chemistry research. Their utility often stems from the unique structural combination of a carboxylic acid, two phenyl rings, and an ethoxy group, which can be strategically modified to create a variety of other molecules.

In organic synthesis, diphenylacetic acid itself is a versatile starting material. chemimpex.com It can be used as an additive in certain catalytic reactions, such as the ortho-arylation of 1-phenyl-β-carbolines, and as a catalyst in the synthesis of specific heterocyclic compounds. sigmaaldrich.com The ethoxy derivative, this compound, provides an additional functional handle for synthetic transformations. For instance, the esterification of diphenylacetic acid with 2-ethoxyethanol (B86334) yields diphenylacetic acid 2-ethoxyethyl ester, demonstrating a straightforward modification of the carboxylic acid group. prepchem.com

The core diphenylacetic acid scaffold is a key intermediate in the synthesis of various pharmaceuticals. chemimpex.com This highlights the importance of its derivatives, including this compound, as building blocks in drug discovery and development. chemimpex.cominnopeptichem.com For example, derivatives of diphenylacetic acid have been investigated for their potential antiviral properties. google.com Specifically, compounds with the general formula where Ar1 and Ar2 are phenyl or substituted aromatic groups have been explored. google.com

Furthermore, esters of diphenylacetic acid have been synthesized and evaluated for various biological activities. For example, acetic acid, diphenyl-, 2-(cyclohexylpropylamino)ethyl ester has been noted as a compound of interest in pharmaceutical research due to its potential bioactivity. ontosight.ai The synthesis of such esters often involves the reaction of diphenylacetic acid with the corresponding alcohol. prepchem.com Similarly, other complex esters like 'Acetic acid, 2-(2-(dimethylamino)ethoxy)-2,2-diphenyl-, 2-(diethylamino)ethyl ester' have been studied for their potential as local anesthetics or analgesics. ontosight.ai The presence of the diphenyl moiety is a recurring feature in these potentially bioactive molecules. ontosight.aiontosight.ai

Research into α-alkoxy bridgehead carboxylic acids has demonstrated their utility in constructing sterically congested carbon-carbon bonds. nih.govjst.go.jp While not a bridgehead compound itself, this compound shares the α-alkoxy carboxylic acid feature, which can be a precursor to radical species for use in complex molecule synthesis. nih.govjst.go.jp The generation of radicals from such precursors can be a powerful tool in total synthesis. nih.govjst.go.jp

Historical Development of Related Diphenylacetic Acid Compounds

The study of diphenylacetic acid and its derivatives has a history rooted in the foundational work of organic synthesis. Diphenylacetic acid, also known as 2,2-diphenylacetic acid, is a monocarboxylic acid where two phenyl groups are attached to the alpha-carbon of acetic acid. nih.govdrugbank.com

Historically, several methods have been developed for the synthesis of diphenylacetic acid. One of the early reported methods involves the reduction of benzilic acid using hydriodic acid and red phosphorus. orgsyn.org Other classical approaches include the carbonation of the reaction product of phenylsodium (B238773) and diphenylmethane, and the hydrolysis of 1,1-dichloro-2,2-diphenylethylene. orgsyn.org A detailed procedure for the reduction of benzilic acid, published in Organic Syntheses, involves boiling benzilic acid with glacial acetic acid, red phosphorus, and iodine. orgsyn.org

The development of diphenylacetic acid derivatives has been driven by their utility as intermediates in the synthesis of more complex and often biologically active molecules. chemimpex.cominnopeptichem.com For instance, various substituted-diphenyl acetic acid derivatives have been synthesized to serve as starting materials for new drug candidates. innopeptichem.com These include compounds like 2,2-bis(4-methoxyphenyl)acetic acid and bis(4-chlorophenyl)acetic acid. innopeptichem.com

In the field of medicinal chemistry, diphenylacetic acid derivatives have been explored for a range of potential therapeutic applications. For example, certain derivatives have shown anti-inflammatory and antimicrobial effects. ontosight.ai The esterification of diphenylacetic acid has been a common strategy to produce new chemical entities. A patent from 1998 describes diphenylacetic acid derivatives for use as antiviral agents, highlighting the ongoing interest in this class of compounds. google.com

More recently, advanced catalytic methods have been applied to diphenylacetic acid. For example, a Pd(II)-catalyzed enantioselective C-H olefination of diphenylacetic acids has been reported, demonstrating a modern approach to functionalizing this core structure. acs.org This work represents a significant step towards creating chiral molecules from diphenylacetic acid, which is crucial for the development of many modern pharmaceuticals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16O3 B1614709 ethoxy(diphenyl)acetic acid CAS No. 7495-45-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethoxy-2,2-diphenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-2-19-16(15(17)18,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEUTWLXKEMEBTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20225915
Record name Acetic acid, diphenylethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20225915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7495-45-6
Record name α-Ethoxy-α-phenylbenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7495-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethoxydiphenylacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007495456
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7495-45-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407713
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetic acid, diphenylethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20225915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethoxy-2,2-diphenylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHOXYDIPHENYLACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SR6BEH5SVN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies for Ethoxy Diphenyl Acetic Acid and Its Precursors

Direct Synthetic Approaches

A direct synthesis of diphenylacetic acid, a precursor to ethoxy(diphenyl)acetic acid, can be achieved by reacting one mole of glyoxylic acid with two moles of benzene (B151609). google.com This reaction is conducted in an excess of benzene, which also serves as the solvent, and is catalyzed by chlorsulfonic acid. google.com The process is notable for its single-step nature, offering a potentially more streamlined route to the diphenylacetic acid core. google.com

Approaches via Diphenylacetic Acid Derivatives

A significant portion of the synthetic strategies for this compound relies on the initial preparation of diphenylacetic acid and its derivatives.

Reduction of Benzilic Acid to Diphenylacetic Acid

The progress of the reduction can be monitored by treating a small sample of the product with cold concentrated sulfuric acid; any remaining benzilic acid will cause the sulfuric acid to turn red. orgsyn.org

Table 1: Comparison of Benzilic Acid Reduction Methods

MethodReagentsConditionsYieldNotes
TraditionalRed phosphorus, iodine, glacial acetic acid, waterReflux for at least 2.5 hours94-97%Involves hazardous reagents. orgsyn.org
ImprovedDimeric ester of benzilic acid, Palladium catalystHydrogenation>90%Ecologically and economically advantageous. tandfonline.com

Condensation Reactions for Diphenylacetic Acid Formation

Diphenylacetic acid can also be formed through condensation reactions. One such method involves the reaction of glyoxylic acid with aromatic compounds, catalyzed by a solid acid catalyst like poly(4-vinylpyridine) supported trifluoromethanesulfonic acid (PVP-TfOH). chemicalbook.com This reaction is typically carried out at a low temperature initially and then warmed to room temperature. chemicalbook.com

Another approach involves the reaction of chloral (B1216628) with benzene to form diphenyl trichloroethane, which is then hydrolyzed using a caustic soda solution in a specific solvent like diethylene glycol to produce the sodium salt of diphenylacetic acid. google.com Subsequent acidification yields diphenylacetic acid. google.com

Ethoxylation Strategies in Synthesis

The introduction of the ethoxy group is a critical step in the synthesis of this compound. Ethoxylation reactions can be performed on precursor molecules. For instance, diphenylacetic acid 2-ethoxyethyl ester has been synthesized by reacting diphenylacetic acid with ethyl vinyl ether in dichloromethane (B109758). prepchem.com This reaction is typically stirred overnight, and the product is isolated after a workup involving washing with aqueous sodium bicarbonate. prepchem.com

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. asianpubs.orgmdpi.comacs.org This technique has been successfully applied to the synthesis of various organic compounds, including derivatives of phenylacetic acid. mdpi.com The use of microwave irradiation can significantly reduce reaction times and, in many cases, improve product yields compared to conventional heating methods. acs.org For example, the synthesis of hydrazide-hydrazones of phenylacetic acid was achieved in significantly shorter times with higher yields using microwave assistance. mdpi.com While specific examples for the direct microwave-assisted synthesis of this compound are not detailed, the application of this technology to related structures suggests its potential for enhancing the efficiency of its synthesis. researchgate.netacs.org

Catalytic Systems in Synthesis

Various catalytic systems play a crucial role in the synthesis of diphenylacetic acid and its derivatives.

Palladium Catalysis: Palladium catalysts are utilized in several synthetic transformations. For instance, Pd(II)-catalyzed enantioselective C-H olefination of diphenylacetic acid has been achieved using monoprotected chiral amino acid ligands. acs.org This method allows for the introduction of an olefin group with high enantioselectivity. acs.org

Ruthenium Catalysis: Diphenylacetic acid can be used as an additive in the ortho-arylation of 1-phenyl-β-carbolines using a ruthenium catalyst. sigmaaldrich.cn

Rhodium Catalysis: It can also act as a catalyst in the Rh-catalyzed coupling reaction of azlactones and alkynes. sigmaaldrich.cn

Manganese and Iron Complexes: Schiff base complexes of manganese (III) and iron (III) have been shown to be effective catalysts for the oxidative decarboxylation of arylacetic acids, including diphenylacetic acid. semanticscholar.org These reactions are typically carried out in dichloromethane at room temperature using an oxidant like tetrabutylammonium (B224687) periodate. semanticscholar.org The presence of an axial ligand such as imidazole (B134444) can significantly enhance the catalytic activity. researchgate.net

Solid Acid Catalysts: As mentioned earlier, solid acid catalysts like PVP-TfOH are employed in the condensation reaction of glyoxylic acid with aromatics to form diphenylacetic acid. chemicalbook.com

Chlorsulfonic Acid: This strong acid serves as a catalyst in the direct, single-step synthesis of diphenylacetic acid from glyoxylic acid and benzene. google.com

Table 2: Catalytic Systems in the Synthesis and Reactions of Diphenylacetic Acid

Catalyst SystemReaction TypeSubstrate/ReagentProduct
Pd(II) with chiral amino acid ligandC-H OlefinationDiphenylacetic acidOlefinated diphenylacetic acid acs.org
Ruthenium catalystOrtho-arylation1-phenyl-β-carbolinesArylated carbolines sigmaaldrich.cn
Rhodium catalystCoupling reactionAzlactones and alkynes2-allyl-3-oxazolin-5-one derivatives sigmaaldrich.cn
Mn(III)/Fe(III) Schiff base complexesOxidative DecarboxylationDiphenylacetic acidBenzophenone semanticscholar.orgresearchgate.net
PVP-TfOHCondensationGlyoxylic acid and benzeneDiphenylacetic acid chemicalbook.com
Chlorsulfonic acidFriedel-Crafts type reactionGlyoxylic acid and benzeneDiphenylacetic acid google.com

Chemical Reactivity and Mechanistic Investigations

Esterification Reactions and Derivative Formation

Ethoxy(diphenyl)acetic acid undergoes esterification to form a variety of derivatives. This reaction typically involves the condensation of the carboxylic acid group with an alcohol, often in the presence of an acid catalyst. The resulting esters have been explored as intermediates in organic synthesis and for their potential biological activities. ontosight.aiontosight.ai

The synthesis of complex ester derivatives, such as those incorporating amino alcohol moieties, has been documented. ontosight.aiontosight.ai For example, compounds like 2-(benzylmethylamino)ethyl 2-ethoxy-2,2-diphenylacetate are synthesized through standard esterification protocols. ontosight.ai These reactions highlight the utility of this compound as a building block for more complex molecules with potential applications in pharmaceutical chemistry. ontosight.aiontosight.ai The general method for such transformations is analogous to the Fischer esterification process, where an alcohol reacts with the carboxylic acid under acidic conditions to yield the corresponding ester and water. orgsyn.org The presence of the two phenyl groups and the ethoxy group on the alpha-carbon contributes to the specific reactivity and properties of the resulting ester derivatives. ontosight.ai

Table 1: Examples of Ester Derivatives from this compound and Related Structures This table is generated based on data from provided sources.

Derivative NameStarting AcidEsterifying MoietyReference
2-(benzylmethylamino)ethyl 2-ethoxy-2,2-diphenylacetateThis compound2-(benzylmethylamino)ethanol ontosight.ai
2-(dimethylamino)ethyl 2-(2-(dimethylamino)ethoxy)-2,2-diphenylacetate2-(2-(dimethylamino)ethoxy)-2,2-diphenylacetic acid2-(dimethylamino)ethanol ontosight.ai
(2-(N-sec-butyl-N-ethylamino)ethyl) 2-ethoxy-2,2-diphenylacetate hydrochlorideThis compound2-(N-sec-butyl-N-ethylamino)ethanol ontosight.ai
Ethyl ethoxyacetateEthoxyacetic acidEthanol (B145695) orgsyn.org

Decarboxylation Pathways

The decarboxylation of this compound, involving the removal of the carboxyl group as carbon dioxide (CO₂), can be initiated through several pathways, most notably via electrochemical or photochemical methods. nih.govrsc.org These reactions typically proceed through radical intermediates.

Electrochemical decarboxylation, an extension of the Kolbe reaction, involves the anodic oxidation of the carboxylate to form a carboxyl radical. pku.edu.cncardiff.ac.uk This radical rapidly loses CO₂ to generate a carbon-centered radical. In the case of this compound, this would be the ethoxy(diphenyl)methyl radical. The stability of this tertiary, benzylic-type radical facilitates its formation. Depending on the reaction conditions, this radical can then undergo dimerization, disproportionation, or be trapped by nucleophiles or other radical species present in the reaction medium. nih.govpku.edu.cn Protocols based on the Hofer-Moest reaction involve further oxidation of the radical to a carbocation, which can then be trapped by nucleophiles like water or methanol. nih.gov

Photoredox catalysis offers a milder alternative for decarboxylation. rsc.org In a typical mechanism, the carboxylate, formed by deprotonation with a base, interacts with an excited-state photocatalyst. This results in a single-electron transfer (SET) to generate a carboxyl radical, which subsequently undergoes decarboxylation. rsc.org The resulting carbon-centered radical can then participate in various coupling reactions, such as addition to aldehydes to form secondary alcohols. rsc.org

Table 2: Investigated Decarboxylation Methods for Aryl Acetic Acids This table is generated based on data from provided sources.

MethodKey FeaturesIntermediate SpeciesPotential ProductsReference
Electrochemical Oxidation (Kolbe/Hofer-Moest) Anodic oxidation of carboxylate.Carboxyl radical, carbon-centered radical, carbocation.Homo-dimers, ethers (if trapped by alcohol), alkanes. nih.govpku.edu.cn
Photoredox Catalysis Visible-light mediated, uses a photocatalyst and a base.Carboxyl radical, carbon-centered radical, carbanion.Secondary alcohols (via coupling with aldehydes), coupled products. rsc.org
Metal-Mediated Oxidation Uses stoichiometric or catalytic amounts of metal oxidants (e.g., Ag(I), Pb(IV)).Radical intermediates.Protodecarboxylated products, coupled products. rsc.org

Interactions with Organometallic Reagents

The reaction of this compound with common organometallic reagents, such as Grignard reagents (RMgX) or organolithium reagents (RLi), is primarily governed by its acidic nature. These reagents are strong bases and will readily deprotonate the carboxylic acid in a fast acid-base reaction to form a magnesium or lithium carboxylate salt, respectively, and the corresponding hydrocarbon from the organometallic reagent. libretexts.orgmmcmodinagar.ac.in

R'MgX + Ph₂(EtO)C-COOH → [Ph₂(EtO)C-COO]⁻[MgX]⁺ + R'H

This initial deprotonation is the dominant pathway. mmcmodinagar.ac.in For any subsequent nucleophilic addition to the carbonyl carbon to occur, which could potentially lead to the formation of a ketone after hydrolysis, more than two equivalents of the organometallic reagent would be required. The first equivalent is consumed in the acid-base reaction, and a second would be needed to form a dianionic tetrahedral intermediate. mmcmodinagar.ac.in However, the acid-base reaction is typically the main interaction observed.

Table 3: Predicted Reactivity of this compound with Organometallic Reagents This table is generated based on data from provided sources.

Equivalents of Organometallic Reagent (e.g., RMgX)Initial ReactionSubsequent ReactionFinal Product (after aqueous workup)Reference
1 equivalent Acid-base deprotonationNoneThis compound (regenerated) libretexts.orgmmcmodinagar.ac.in
> 2 equivalents Acid-base deprotonationNucleophilic addition to the carboxylateDiphenyl(ethoxy)methyl ketone mmcmodinagar.ac.in

Mechanistic Studies of Related Carboxylation Reactions

The synthesis of this compound can be envisioned through carboxylation, a reaction that forms a new carbon-carbon bond by introducing a carboxyl group. Mechanistically, this typically involves the reaction of a nucleophilic carbon species (a carbanion) with an electrophilic source of carbon dioxide. libretexts.orgorgsyn.org

A plausible pathway for the synthesis of this compound would involve the generation of an organometallic precursor, such as diphenyl(ethoxy)methyl lithium or the corresponding Grignard reagent. This could be achieved by deprotonating diphenyl(ethoxy)methane with a strong base or through other standard methods for preparing organometallic compounds. The resulting carbanion, stabilized by the adjacent phenyl groups, would then act as a potent nucleophile. libretexts.org Subsequent reaction with carbon dioxide (CO₂), typically bubbled through the solution or by pouring the organometallic solution over dry ice, would form a lithium or magnesium carboxylate intermediate. Acidic workup would then protonate the carboxylate to yield the final product, this compound. libretexts.orgorgsyn.org This mechanism is fundamental in organic synthesis for creating carboxylic acids from organometallic reagents. orgsyn.org

Stereochemical Aspects and Chiral Applications

The α-carbon of this compound is a stereocenter, as it is bonded to four different groups: a carboxyl group, an ethoxy group, and two phenyl groups (which are considered distinct for stereochemical purposes at a chiral center). Consequently, the compound is chiral and exists as a pair of non-superimposable mirror images, or enantiomers. ethernet.edu.et The separation of these enantiomers, a process known as optical resolution, is crucial for applications where stereochemistry is important, such as in pharmaceuticals. nih.govtcichemicals.com

The most common method for resolving racemic carboxylic acids is classical resolution via the formation of diastereomeric salts. tcichemicals.comresearchgate.net This involves reacting the racemic acid with a single enantiomer of a chiral base (a resolving agent). The resulting salts are diastereomers, which have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. researchgate.net After separation, the desired enantiomer of the acid can be recovered by treating the diastereomeric salt with a strong acid.

Another powerful technique is kinetic resolution. researchgate.net This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. For instance, in an asymmetric esterification, a chiral acyl-transfer catalyst can selectively catalyze the esterification of one enantiomer over the other. researchgate.net Studies on the kinetic resolution of racemic alcohols have successfully employed the structurally related diphenylacetic acid, suggesting that this compound could potentially be resolved or used in similar stereoselective transformations. researchgate.net

Table 4: Approaches for Obtaining Enantiopure this compound This table is generated based on data from provided sources.

MethodPrincipleKey Reagents/ToolsReference
Classical Resolution Formation and separation of diastereomeric salts with different solubilities.Chiral amine/base (e.g., brucine, strychnine, chiral phenylethylamine). tcichemicals.comresearchgate.net
Kinetic Resolution Differential reaction rate of enantiomers with a chiral catalyst or reagent.Chiral acyl-transfer catalyst, enzyme (e.g., lipase), chiral alcohol/amine. nih.govresearchgate.net
Chiral Chromatography Differential interaction of enantiomers with a chiral stationary phase (CSP).HPLC or SFC column with a chiral stationary phase. lcms.cz
Asymmetric Synthesis Direct synthesis of a single enantiomer from an achiral precursor.Chiral catalyst, chiral auxiliary. nih.govtcichemicals.com

Derivatives of Ethoxy Diphenyl Acetic Acid: Synthesis and Research Applications

Synthesis of Ester Derivatives

The carboxylic acid group of ethoxy(diphenyl)acetic acid is a prime site for chemical modification, with esterification being a fundamental transformation. This process not only alters the physicochemical properties of the parent molecule, such as solubility and lipophilicity, but also enables the introduction of diverse functional groups.

Amino-Functionalized Esters

The synthesis of amino-functionalized esters of this compound involves the formation of an ester linkage with an alcohol that contains an amino group. A common and direct method is the esterification of this compound with an appropriate amino alcohol, such as 2-aminoethanol. This reaction is typically carried out in the presence of an acid catalyst.

Alternatively, a multi-step sequence can be employed. This may involve first protecting the amino group of the amino alcohol, followed by esterification with this compound, and concluding with the removal of the protecting group to yield the desired amino-functionalized ester. Another approach involves the initial conversion of this compound to a more reactive species, like its acid chloride, which can then readily react with an amino alcohol. The synthesis of related amino-functionalized acid derivatives can also be achieved by reacting an azide (B81097) with a chloroethoxy ethanol (B145695) derivative, followed by a Staudinger reaction and subsequent oxidation to the carboxylic acid. google.com The direct acylation of unprotected hydroxyamino acids under acidic conditions represents an efficient method for creating O-acyl derivatives, a principle that can be extended to the synthesis of these esters. beilstein-journals.org

These synthetic strategies provide access to a class of compounds where the this compound core is appended with a flexible, amino-containing chain, a structural motif of interest in medicinal chemistry.

Piperazine-Containing Esters

Piperazine-containing esters represent a significant class of derivatives, with research focusing on their synthesis as analogues of pharmacologically active agents. The synthesis of these compounds is well-documented and can be achieved through several routes.

One primary method involves the reaction of a 1-(diphenylmethyl)piperazine derivative with an alkyl (2-haloethoxy)acetate. For instance, reacting 1-(diphenylmethyl)piperazine with methyl (2-chloroethoxy)acetate yields methyl 2-{2-[4-(diphenylmethyl)-1-piperazinyl]-ethoxy}acetate. google.comgoogle.com This ester can then be hydrolyzed to the corresponding carboxylic acid, a compound known as Cetirizine if a 4-chlorophenyl group is present. google.com

Another synthetic approach starts with a piperazine-substituted ethanol. For example, 2-[4-(diphenylmethyl)-1-piperazinyl]ethanol can be reacted with a 2-substituted acetaldehyde (B116499) dialkylacetal. The resulting acetal (B89532) is then hydrolyzed to an aldehyde and subsequently oxidized to form the final carboxylic acid derivative. google.com The direct esterification of these piperazine-ethanols with this compound or its activated derivatives provides another viable route to the target esters. The piperazine (B1678402) heterocycle is a common scaffold in drug discovery, and efficient methods for creating chiral piperazine-2-acetic acid esters from amino acids have been developed for use in compound libraries. figshare.comresearchgate.netnih.gov

Compound NameSynthetic PrecursorsReference
Methyl 2-{2-[4-(diphenylmethyl)-1-piperazinyl]-ethoxy}acetate1-(Diphenylmethyl)piperazine and Methyl (2-chloroethoxy)acetate google.com
Methyl 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]-acetate1-[(4-Chlorophenyl)phenylmethyl]piperazine and Methyl (2-chloroethoxy)acetate google.com

Derivatives with Specific Biological or Pharmacological Scaffolds

Beyond simple esters, this compound has been used as a building block to construct more complex molecules incorporating specific pharmacophores or biologically relevant scaffolds. These efforts aim to merge the structural features of the parent acid with the known activities of other chemical moieties.

Semicarbazide (B1199961) and Thiosemicarbazide (B42300) Conjugates

Semicarbazide and thiosemicarbazide derivatives are known for their wide range of biological activities and their ability to act as versatile chelating agents and synthetic intermediates. ajchem-b.comajchem-b.comresearchgate.net The conjugation of this compound with these scaffolds produces hybrid molecules with potential for novel applications.

The synthesis of these conjugates typically proceeds through a key intermediate: ethoxy(diphenyl)acethydrazide. This hydrazide is prepared by reacting an ester of this compound, such as the methyl or ethyl ester, with hydrazine (B178648) hydrate. nih.gov

Once the ethoxy(diphenyl)acethydrazide is obtained, it can be converted to the desired conjugates:

Semicarbazide synthesis: The hydrazide is reacted with an appropriate isocyanate (R-N=C=O). The nucleophilic addition of the terminal nitrogen of the hydrazide to the electrophilic carbon of the isocyanate forms the semicarbazide linkage.

Thiosemicarbazide synthesis: Similarly, reacting the hydrazide with an isothiocyanate (R-N=C=S) yields the thiosemicarbazide conjugate. irjmets.comnih.gov The greater chemical adaptability of the thione group compared to the keto group makes thiosemicarbazides particularly versatile intermediates for synthesizing various heterocyclic compounds. irjmets.com

This modular synthetic sequence allows for the introduction of a wide variety of substituents (R-groups) from a diverse pool of commercially available isocyanates and isothiocyanates.

Oxazole-Substituted Derivatives

The oxazole (B20620) ring is a privileged heterocycle found in numerous natural products and synthetic compounds with diverse biological activities. cbccollege.inijpbs.com Incorporating the this compound moiety into an oxazole-containing structure can be achieved using established methods of oxazole synthesis.

A prominent method is the Robinson-Gabriel synthesis , which involves the cyclization and dehydration of an α-acylamino ketone. pharmaguideline.com To create an oxazole derivative of this compound via this route, the following steps are taken:

Acylation: this compound is first converted into a more reactive form, such as its acid chloride or anhydride.

Amide Formation: This activated acid derivative is then reacted with an α-amino ketone. This reaction forms an α-[ethoxy(diphenyl)acetyl]amino ketone intermediate.

Cyclodehydration: The intermediate is treated with a dehydrating agent, such as sulfuric acid, phosphorus oxychloride, or polyphosphoric acid, to induce cyclization and dehydration, yielding the final oxazole. pharmaguideline.com

In the resulting structure, the ethoxy(diphenyl)methyl group is typically located at the 2-position of the oxazole ring, while other substituents on the ring can be varied based on the choice of the starting α-amino ketone. Other synthetic strategies, such as the Bredereck reaction (reacting α-haloketones with amides) or the cycloisomerization of propargylic amides, also offer pathways to substituted oxazoles that could be adapted for this purpose. ijpsonline.com

Phthalocyanine (B1677752) Conjugates

Phthalocyanines (Pcs) are large, aromatic macrocycles known for their intense color and unique photophysical properties, making them useful as dyes, pigments, and photosensitizers in applications like photodynamic therapy. researchgate.netdergipark.org.tracs.org Conjugating this compound to a phthalocyanine macrocycle is a strategy to modulate the properties of the Pc, such as its solubility and aggregation behavior. science.gov

The synthesis of such a conjugate is a multi-step process that relies on the standard method of Pc formation: the cyclotetramerization of phthalonitrile (B49051) precursors. researchgate.netdergipark.org.tr

Precursor Synthesis: A substituted phthalonitrile bearing a reactive functional group, typically a hydroxyl group (e.g., 4-hydroxyphthalonitrile), is required.

Conjugation: this compound is coupled to the hydroxyl group of the phthalonitrile via an ester linkage. This is achieved through standard esterification conditions, such as using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent or by first converting the acid to its acid chloride.

Cyclotetramerization: The resulting ethoxy(diphenyl)acetate-substituted phthalonitrile is then heated in a high-boiling solvent (e.g., pentanol (B124592) or dimethylformamide) with a metal salt (like ZnCl₂, CoCl₂, etc.) and a non-nucleophilic base. This reaction causes four of the phthalonitrile molecules to cyclize around the metal ion, forming the metallated phthalocyanine core. To create less sterically hindered or unsymmetrical phthalocyanines, this reaction can be performed as a mixed condensation with an unsubstituted phthalonitrile. acs.org

This approach allows for the peripheral functionalization of the rigid phthalocyanine platform with the bulky ethoxy(diphenyl)acetyl group, potentially influencing the macrocycle's electronic properties and its interactions in different environments.

Theoretical and Computational Chemistry Studies

Quantum-Chemical Investigations

Quantum-chemical investigations employ the principles of quantum mechanics to model and analyze molecules. Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) calculations are used to determine the electronic structure and energy of the molecule, providing a foundation for understanding its chemical behavior.

While specific DFT studies focusing solely on ethoxy(diphenyl)acetic acid are not extensively detailed in the surveyed literature, research on related compounds demonstrates the utility of this approach. For instance, DFT calculations at the B3LYP/6-31G(d, p) level have been used to obtain structural and electronic data for large molecular complexes containing diphenylacetic acid substituents. researchgate.net Such studies typically involve optimizing the molecular structure to find the lowest energy conformation and calculating various electronic properties. researchgate.net The application of DFT to this compound would similarly provide insights into its bond lengths, bond angles, and the distribution of electron density across the molecule.

Hartree-Fock (HF) calculations are another cornerstone of computational chemistry, providing an approximation for the determination of the wave function and energy of a quantum many-body system. acs.orgresearchgate.net This method has been applied to the parent compound, diphenylacetic acid, to investigate its molecular conformation. researchgate.net

In a study on diphenylacetic acid, calculations were performed at the Hartree-Fock level with a 6-311G(d) basis set for both an isolated molecule and a molecular dimer. researchgate.net The results indicated that the minimum energy conformation involves a more symmetric arrangement of the two phenyl rings around the central carboxylic plane than what is observed experimentally in the crystal structure. researchgate.net This discrepancy highlights the significant influence of intermolecular forces in the solid state, which are not fully accounted for in a calculation of an isolated molecule. researchgate.net

Molecular Conformation and Intermolecular Interactions

The three-dimensional shape of this compound and the way its molecules interact with each other are crucial for its physical and chemical properties. These interactions are primarily non-covalent and include hydrogen bonding and π-stacking.

Hydrogen bonds are highly directional electrostatic interactions that play a critical role in the structure of carboxylic acids. In the solid state, carboxylic acids often form dimers through strong hydrogen bonds between their carboxyl groups. researchgate.net

The crystal structure of the related diphenylacetic acid reveals that molecules are linked into centrosymmetric dimers by strong O—H···O hydrogen bonds. researchgate.net This primary interaction forms a robust structural motif. These dimers then associate with each other through weaker interactions to build the larger crystal lattice. researchgate.net The geometry of this hydrogen bond in diphenylacetic acid has been determined through X-ray diffraction. researchgate.net

Table 1: Hydrogen Bond Geometry for Diphenylacetic Acid Dimers This data is for the parent compound, diphenylacetic acid, and serves as a model for the interactions expected for this compound.

D—H···Ad(D—H) / Åd(H···A) / Åd(D···A) / Å<(DHA) / °
O—H···O0.891.762.648(2)177.8

Source: Adapted from a study on diphenylacetic acid. researchgate.net

In addition to hydrogen bonding, weaker non-covalent interactions involving the phenyl rings are significant. These include π-stacking and C–H···π interactions. researchgate.net π-π stacking involves the attractive, noncovalent interactions between aromatic rings. nih.govscirp.org

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict and explain chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. researchgate.netiucr.org

A smaller HOMO-LUMO gap generally implies a more reactive molecule. iucr.org From the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated, such as chemical hardness, softness, and the electrophilicity index, which quantify different aspects of a molecule's reactivity. researchgate.netiucr.org

While specific FMO data for this compound was not found in the searched literature, the table below provides an illustrative example of the parameters obtained from such an analysis for a different molecule containing diphenyl groups, calculated using DFT at the B3LYP/6-311G++(d,p) level. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies and Global Reactivity Descriptors This table is a representative example from a study on a different diphenyl-containing molecule to illustrate the data obtained from FMO analysis.

ParameterDefinitionValue (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.1375
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.8057
Energy Gap (ΔE)ELUMO - EHOMO4.3318

Source: Adapted from a study on 3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone. researchgate.net

An FMO analysis of this compound would similarly identify the regions of the molecule most likely to be involved in electrophilic and nucleophilic attacks, with the HOMO density indicating sites for electrophilic attack and LUMO density indicating sites for nucleophilic attack.

Advanced Research Applications in Medicinal Chemistry and Life Sciences

Pharmacological Activity Research

The foundational structure of ethoxy(diphenyl)acetic acid has proven to be a versatile scaffold for designing and synthesizing novel compounds with potential therapeutic value. Research has predominantly centered on the derivatives of this parent compound, exploring their intricate interactions with various biological targets.

Derivatives of this compound have emerged as subjects of interest in the quest for effective antihistaminic and antiallergic agents. Through targeted structural modifications, researchers have developed derivatives that demonstrate a notable affinity for histamine (B1213489) receptors. For instance, certain ester derivatives of diphenylacetic acid have been identified as antagonists of the histamine H1 receptor, a critical target in the management of allergic reactions. bohrium.com The proposed mechanism of action involves the competitive binding of these derivatives to the H1 receptor, which in turn obstructs the binding of histamine and disrupts the signaling cascade that triggers allergic symptoms. bohrium.com

The potential of this compound derivatives as antinociceptive agents, or pain relievers, has been a significant area of scientific inquiry. nih.gov Studies have delved into how alterations to the core structure of this compound can modulate its interaction with pain signaling pathways. Research on related diphenylacetic acid derivatives suggests that their pain-relieving effects could be mediated through diverse mechanisms, such as the modulation of opioid receptors or by interfering with the transmission of pain signals within the central and peripheral nervous systems. nih.govnih.gov

The diphenylacetic acid framework, a key component of this compound, is a structural feature present in numerous centrally acting agents. nih.gov This has prompted research into the potential of its derivatives to modulate various neurotransmitter systems. nih.gov Investigations have explored how these derivatives might influence the activity of key neurotransmitters like dopamine, serotonin, and norepinephrine. nih.govnih.gov These studies, often at the preclinical and computational stages, aim to pinpoint derivatives with selective actions on specific neurotransmitter transporters or receptors. Such findings could be instrumental in developing novel treatments for a range of neurological and psychiatric conditions. ijcap.in

Certain derivatives of this compound possess structural features that have made them candidates for investigation as local anesthetic agents. medscape.comfabad.org.tr The primary mechanism of local anesthetics involves the blockade of voltage-gated sodium channels in nerve cell membranes. nih.govnih.gov This action prevents the propagation of nerve impulses, leading to a temporary loss of sensation in the targeted area. medscape.com Research in this domain has been focused on the synthesis and evaluation of derivatives with optimal lipophilicity and ionization characteristics to ensure effective interaction with these sodium channels. nih.govnih.gov

Derivatives of this compound have been investigated as promising leads for the development of new anti-inflammatory and analgesic medications. nih.govnih.govmdpi.comgsconlinepress.com A primary focus of this research has been the ability of these compounds to inhibit key enzymes in the inflammatory cascade, such as the cyclooxygenase (COX) enzymes. nih.govmdpi.com By blocking COX enzymes, these derivatives can potentially curtail the production of prostaglandins, which are crucial mediators of both inflammation and pain. nih.gov

Table 1: Research Highlights on Anti-Inflammatory and Analgesic Derivatives

Compound/Derivative ClassKey FindingsResearch Model
5-fluoro-3-biphenylylacetic acidDemonstrated the highest anti-inflammatory activity among a series of tested analogues. nih.govCarrageenan rat paw edema assay. nih.gov
2-(3-biphenylyl)propionic acidShowed the highest analgesic activity in its respective tested series. nih.govAcetic acid writhing assay. nih.gov
Phenoxy acetic acid derivativesCertain derivatives exhibited significant COX-2 inhibition with IC50 values in the nanomolar range. mdpi.comIn vitro COX-1/COX-2 enzyme assays. mdpi.com
Phenylacetic acid derivativesIdentified as ligands for the γ-hydroxybutyric acid (GHB) binding site, suggesting a novel mechanism for analgesia. researchgate.netRadioligand binding assays. researchgate.net

In the realm of oncology, derivatives of this compound have been the subject of research exploring their potential as anticancer and antitumor agents. nih.govnih.govresearchgate.neturan.uamdpi.commdpi.com Scientific investigations have examined various potential mechanisms of action, including the induction of apoptosis (programmed cell death), the inhibition of cancer cell proliferation, and interference with signaling pathways that are vital for tumor growth and survival. researchgate.neturan.uamdpi.com Structure-activity relationship studies have been crucial in this area to identify derivatives that exhibit potent and selective activity against specific types of cancer cells. nih.govmdpi.com

Table 2: Investigated Anticancer and Antitumor Derivatives

Derivative ClassCancer Cell Line InvestigatedNoted Effect
Bis(heteroaryl)methanesHuTu-80 (human duodenal adenocarcinoma)Demonstrated selective antitumor activity and induction of apoptosis. nih.gov
Acetamide (B32628) derivativesVarious cancer cell linesShowed promising anticancer activity in multiple studies. nih.gov
Dichloroacetic acid derivativesGeneral cancer modelsCan induce apoptosis and inhibit cancer cell growth. researchgate.neturan.ua
Phenoxy acetamide derivativesHepG2 (liver cancer)Exhibited potent cytotoxic effects and induced apoptosis. mdpi.com
Phenylacetic acid derivativesVarious cancer typesSome derivatives showed antiproliferative and antitumor properties. mdpi.com

Antispasmodic Studies (for related derivatives)

Derivatives of diphenylacetic acid have been a subject of pharmacological research for their potential antispasmodic properties. These studies investigate the ability of compounds to relieve involuntary muscle spasms, suggesting potential therapeutic applications in various disorders related to smooth muscle contraction.

Early research into basic esters of dialkylphenylacetic acids revealed significant spasmolytic activity. For instance, a study highlighted that diethylaminoethyl phenyldiethylacetate demonstrated potent effects. The research indicated that the spasmolytic activity of the diethylaminoethyl ester of methyl-ethyl-phenyl-acetic acid was ten times greater than that of Trasentin, a known antispasmodic agent at the time. Further investigations showed that the corresponding quaternary ammonium (B1175870) compounds were even more active. This line of inquiry underscores the therapeutic potential of this chemical class as parasympatholytics, which act by inhibiting the effects of the parasympathetic nervous system. nih.govnih.gov

Table 1: Antispasmodic Activity of Selected Dialkylphenylacetic Acid Derivatives This table is based on data from historical research and is for informational purposes only.

Compound NameChemical Structure TypeRelative Spasmolytic Activity
Diethylaminoethyl phenyldiethylacetateBasic ester of dialkylphenylacetic acidVery active
Diethylaminoethyl ester of methyl-ethyl-phenyl-acetic acidBasic ester of dialkylphenylacetic acid10x more active than Trasentin
Methyldiethyl-(methylethylphenylacetoxy-ethyl)-ammoniumbromideQuaternary ammonium compoundMore active than the corresponding basic ester

Biological Target Interaction Studies

Understanding how a molecule interacts with biological targets is fundamental to drug discovery. For this compound and its derivatives, these investigations focus on elucidating their binding to proteins and their mechanisms of interaction with cellular receptors.

Protein-ligand binding studies are crucial for determining the molecular targets of a compound and the nature of their interaction. These investigations often involve a combination of computational modeling and experimental techniques to understand the forces that govern the formation of a protein-ligand complex. nih.gov

The binding of a ligand (such as a derivative of this compound) to a protein is a process of molecular recognition, where the ligand fits into a specific site on the protein surface. semanticscholar.org The strength of this interaction is known as binding affinity. Techniques like circular dichroism (CD) spectroscopy can be used to demonstrate how small molecules alter the secondary structure of proteins, such as bovine serum albumin (BSA), which is often used as a model for such studies. mdpi.com Furthermore, computational methods like molecular docking can predict the preferred binding modes and affinities of a ligand to its protein target. mdpi.com For the parent compound, diphenylacetic acid, its interaction with proteins is documented in databases like the Protein Data Bank (PDB), confirming its role as a ligand that binds to biological macromolecules. nih.govdrugbank.com

Drug-receptor interactions are the foundation of pharmacology. These interactions involve a drug molecule (ligand) binding to a specific receptor, which then triggers a cascade of molecular events leading to a physiological response. This process begins with the ligand recognizing and binding to a specific site on the receptor, an event driven by the complementary shapes and properties of the molecule and the binding site. nih.gov

This binding can induce a conformational change in the receptor, which is essential for initiating a cellular response through a process called signal transduction. nih.gov Ligands can be classified based on their effect on the receptor:

Agonists: Activate receptors to produce a biological response.

Antagonists: Prevent receptor activation, thereby blocking the action of an agonist. genome.jp

Research into phenylacetic acid derivatives has identified compounds that act as agonists for specific receptors. For example, a series of phenylacetic acid derivatives were developed as agonists for human peroxisome proliferator-activated receptors (hPPARs), which are involved in regulating glucose and lipid metabolism. This demonstrates how modifications to the core phenylacetic acid structure can lead to specific interactions with nuclear receptors, resulting in potential therapeutic effects like lowering glucose and triglyceride levels. nih.gov

Role as Active Pharmaceutical Ingredient (API) Intermediates

One of the most significant applications of this compound and its derivatives is their role as key intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs). semanticscholar.orggoogle.com These compounds serve as crucial starting materials or building blocks in the multi-step production of innovative and established drugs. innopeptichem.com

The chemical structure of these acids provides a versatile scaffold that can be modified to create more complex molecules with desired pharmacological properties. For example, 3-ethoxy-4-(alkoxy carbonyl)-phenyl acetic acid is a key intermediate in the synthesis of Repaglinide, an oral anti-diabetic drug used for the treatment of type-2 diabetes. google.comgoogle.com Patents describe detailed synthetic routes where this intermediate is produced through a series of chemical reactions, highlighting its industrial importance. google.comgoogle.com Similarly, other derivatives are used in the synthesis of a wide range of pharmaceuticals, including antihistamines like Cetirizine. The availability of high-quality intermediates is therefore critical for the pharmaceutical manufacturing industry.

Table 2: Examples of Diphenylacetic Acid Derivatives as API Intermediates

Intermediate CompoundAPI SynthesizedTherapeutic Class
3-Ethoxy-4-(alkoxy carbonyl)-phenyl acetic acidRepaglinideAnti-diabetic
2-{2-[4-(diphenylmethyl]-1-piperazinyl]ethoxy}acetic acidCetirizineAntihistamine
Substituted-Diphenyl Acetic Acid DerivativesVarious innovative drug candidatesVarious

Application in Diagnostic and Therapeutic Tool Development

The development of new diagnostic and therapeutic tools is a cornerstone of modern medicine. While this compound itself is not typically the final therapeutic agent, its role as a key intermediate is fundamental to the creation of new therapeutic tools—namely, novel drugs. scbt.com

The synthesis of various phenylacetic and diphenylacetic acid derivatives has led to the discovery of compounds with a broad spectrum of biological activities. mdpi.com Research has shown that derivatives of this chemical family possess potential anti-inflammatory, analgesic, antiviral, and hypoglycemic properties. nih.govgoogle.comingentaconnect.comscispace.com For instance, certain diphenylacetic acid derivatives have been patented for their use as broad-spectrum antiviral agents. google.com Others have been investigated as modulators of inflammation. scispace.com

The development process for these therapeutic tools begins with the synthesis and modification of core structures like this compound. By creating libraries of related compounds from these intermediates, medicinal chemists can systematically explore structure-activity relationships to optimize potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of new drug candidates. innopeptichem.commdpi.com Therefore, the application of this compound in this context is as an enabling component in the research and development pipeline for new medicines.

Future Directions and Emerging Research Areas

Novel Synthetic Strategies for Enhanced Yields and Selectivity

While classical methods such as the Williamson ether synthesis provide a basis for the preparation of ethoxy(diphenyl)acetic acid from a precursor like benzilic acid, future research is geared towards developing more efficient, selective, and sustainable synthetic routes.

One promising area is the exploration of phase-transfer catalysis (PTC) . This methodology can enhance reaction rates and yields by facilitating the transfer of reactants between immiscible phases (e.g., aqueous and organic). crdeepjournal.org For the synthesis of this compound, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, could efficiently transport the benzilate anion from an aqueous basic solution into an organic phase containing an ethylating agent. crdeepjournal.orgacsgcipr.org This approach can lead to milder reaction conditions, reduced side reactions, and easier product isolation. crdeepjournal.orgijche.comprinceton.edu The efficiency of such a process would be influenced by several factors, as detailed in the table below.

Table 1: Key Parameters in Phase-Transfer Catalyzed Synthesis of this compound

Parameter Influence on Reaction Potential for Optimization
Catalyst Structure The lipophilicity and structure of the catalyst (e.g., quaternary ammonium salt) affect its efficiency in transferring the anion. Screening of various catalysts with different alkyl chain lengths to find the optimal balance for solubility and activity. acsgcipr.orgcore.ac.uk
Solvent System The choice of organic solvent impacts the solubility of the reactants and the catalyst, thereby influencing the reaction rate. Investigation of greener solvents to improve the environmental footprint of the synthesis.
Base Concentration The concentration of the base in the aqueous phase determines the extent of deprotonation of the precursor. Optimization of base concentration to maximize substrate activation without promoting side reactions.
Agitation Speed The rate of stirring affects the interfacial area between the two phases, which is critical for the transfer process. princeton.edu Engineering studies to determine the optimal agitation for maximizing reactant contact.

Furthermore, the development of asymmetric synthetic methods to produce enantiomerically pure forms of this compound and its derivatives is a significant future direction. Techniques such as kinetic resolution are being explored for structurally related α-hydroxy and α-amino phenylacetic acids. nih.govnih.gov This involves the use of chiral catalysts or reagents to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer. nih.govacs.orgnii.ac.jp Adapting these principles to the synthesis of chiral this compound derivatives could unlock new therapeutic possibilities where stereochemistry is crucial for biological activity. researchgate.netresearchgate.net

Advanced Mechanistic Elucidations

A deeper understanding of the reaction mechanisms involved in the synthesis and reactions of this compound is crucial for optimizing existing protocols and designing new ones. While the synthesis often starts from benzilic acid, a detailed mechanistic study of the etherification step under various conditions is an area for further exploration.

The benzilic acid rearrangement , which produces the α-hydroxydiphenylacetic acid (benzilic acid) precursor, is a well-established reaction. organic-chemistry.orgwikipedia.org This rearrangement of a 1,2-diketone (benzil) in the presence of a strong base to form an α-hydroxycarboxylic acid is a classic example of a 1,2-rearrangement. organic-chemistry.orgwikipedia.orgresearchgate.netrsc.org Mechanistic studies using isotopic tracers have provided significant insights into this process.

Future research could focus on the subsequent O-alkylation of benzilic acid to form this compound. Advanced computational and experimental techniques can be employed to elucidate the transition states and reaction pathways. This would involve studying the kinetics and selectivity of the reaction under different conditions to gain a comprehensive understanding of the factors that govern the reaction outcome.

Computational Design of New Derivatives with Tuned Bioactivity

Computational chemistry and molecular modeling are powerful tools for the rational design of new derivatives of this compound with enhanced biological activity. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking can be employed to predict the therapeutic potential of novel analogs. nih.govacs.org

By creating a virtual library of this compound derivatives with various substituents on the phenyl rings, researchers can perform in silico screening to identify candidates with high predicted affinity for specific biological targets. acs.orgscirp.org Molecular modeling studies can provide insights into the binding modes of these derivatives with proteins and enzymes, helping to guide the design of more potent and selective compounds. nih.gov For instance, computational studies on related phenylacetic acid derivatives have been used to understand their interactions with biological targets. scirp.org

The table below outlines a potential workflow for the computational design of novel this compound derivatives.

Table 2: Workflow for Computational Design of this compound Derivatives

Step Description Tools and Techniques
1. Target Identification Identifying a relevant biological target (e.g., an enzyme or receptor) implicated in a disease. Literature review, bioinformatics databases.
2. Ligand Design Creating a virtual library of this compound derivatives with diverse chemical modifications. Molecular modeling software.
3. Molecular Docking Simulating the binding of the designed derivatives to the active site of the biological target. AutoDock, Schrödinger Suite, MOE.
4. QSAR Modeling Developing mathematical models to correlate the structural features of the derivatives with their predicted biological activity. Machine learning algorithms, statistical software.
5. ADMET Prediction In silico prediction of the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of the most promising candidates. ADMET prediction software.
6. Synthesis and Biological Evaluation Synthesizing the top-ranked virtual hits and testing their biological activity in vitro and in vivo. Standard laboratory techniques.

Exploration in New Therapeutic Modalities

The diphenylacetic acid scaffold is present in a number of biologically active compounds, suggesting that this compound and its derivatives could be explored for a variety of therapeutic applications. innopeptichem.comwikipedia.org

One area of interest is the development of antiviral agents . A patent has described diphenylacetic acid derivatives with broad-spectrum antiviral activity, including against the human immunodeficiency virus (HIV). google.com The mechanism of action is thought to involve interaction with the host cell membrane, preventing viral infection at an early stage. google.com Further investigation into this compound derivatives could lead to the discovery of novel antiviral compounds. nih.govresearchgate.net

Another promising avenue is in the field of neurodegenerative diseases , such as Alzheimer's and Parkinson's disease. mdpi.comunibo.itnih.govmdpi.com Phenylacetic acid derivatives have been proposed as potential candidates for the treatment of Alzheimer's disease. mdpi.com The structural similarity of this compound to known neuroprotective compounds warrants further investigation into its potential to modulate pathways involved in neurodegeneration. mdpi.comnih.govdergipark.org.tr The antihistamine levocetirizine, which is the (R)-enantiomer of cetirizine, contains a related (4-chlorophenyl)(phenyl)methoxy]acetic acid moiety and is known to have a good safety profile, suggesting that related structures could be well-tolerated. wikipedia.org

Integration with Advanced Materials Science

The unique chemical structure of this compound also presents opportunities for its integration into advanced materials. The phenyl rings provide a rigid, aromatic core, while the carboxylic acid and ethoxy groups offer sites for functionalization and polymerization.

Derivatives of this compound could be used as monomers in the synthesis of novel polymers with tailored properties. For example, incorporation of this bulky, non-polar moiety into a polymer backbone could influence its thermal stability, solubility, and mechanical properties. Phenylacetic acid itself is used as a building block in the synthesis of various organic compounds, including polymers. youtube.com

Furthermore, the potential for these molecules to self-assemble or to be incorporated into larger supramolecular structures could be explored for applications in areas such as drug delivery, sensing, and optoelectronics. The study of indophenine-based functional materials, which are complex quinoidal systems, demonstrates how sophisticated organic molecules can be utilized in the development of materials with interesting electronic properties. mdpi.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for ethoxy(diphenyl)acetic acid, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : this compound can be synthesized via oxidation of ethoxy(diphenyl)ethanol using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst under mild conditions. Key steps include cooling the reaction mixture to 0–5°C, adding NaBr as a co-catalyst, and maintaining pH control with saturated sodium bicarbonate. Optimization involves adjusting stoichiometric ratios (e.g., TEMPO at 0.1 mmol per 4 mmol substrate) and purification via column chromatography to achieve yields >75% .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers look for?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are critical. In ¹H NMR, the ethoxy group (–OCH₂CH₃) appears as a triplet at δ 1.2–1.4 ppm (CH₃) and a quartet at δ 3.4–3.6 ppm (CH₂). The diphenylacetic acid moiety shows aromatic protons (δ 7.2–7.5 ppm) and a carboxylic acid proton (δ 12–13 ppm, if not deuterated). HRMS should confirm the molecular ion [M+H]⁺ at m/z 286.1564 (C₁₆H₁₈O₃) .

Q. How does the presence of ethoxy and diphenyl groups influence the compound’s solubility and stability under various experimental conditions?

  • Methodological Answer : The ethoxy group enhances solubility in polar aprotic solvents (e.g., DMSO, acetone) due to its ether linkage, while the diphenyl moiety increases hydrophobicity, limiting aqueous solubility. Stability tests under acidic/basic conditions reveal esterification (via ethoxy) or decarboxylation (via carboxylic acid) risks. Use buffered solutions (pH 6–8) and inert atmospheres to mitigate degradation .

Advanced Research Questions

Q. What catalytic mechanisms are involved in the oxidation of ethoxy(diphenyl)ethanol to this compound, and how do surface modifications affect reaction pathways?

  • Methodological Answer : Gold nanoparticle (AuNP) catalysts facilitate oxidation via ethoxy intermediate formation. Surface oxygen coverage on AuNPs dictates product selectivity: high O₂ promotes acetate formation (via ethoxy deprotonation), while low O₂ favors ester coupling (e.g., ethyl acetate). Mechanistic studies using in situ FTIR and XPS can track intermediate species like adsorbed ethoxy (–OCH₂CH₃) and acetate (–COO⁻) .

Q. How can this compound be utilized as a ligand in stabilizing metal nanoparticles, and what factors determine its efficacy in different colloidal systems?

  • Methodological Answer : The carboxylic acid group binds to metal surfaces (e.g., Cu, Ag), while the ethoxy-diphenyl structure provides steric stabilization. Efficacy depends on ligand-to-metal molar ratios (optimized at 2:1) and solvent polarity (e.g., ethanol/water mixtures). Neutron reflectometry and dynamic light scattering (DLS) confirm nanoparticle size (10–50 nm) and colloidal stability (>30 days) .

Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives, particularly regarding metabolite identification and biomarker validation?

  • Methodological Answer : Discrepancies arise from varying metabolic pathways (e.g., cytochrome P450 vs. esterase-mediated hydrolysis). Use isotopically labeled analogs (e.g., ¹³C-carboxylic acid) and LC-MS/MS to track metabolites. Cross-validate biomarkers via knockout animal models or enzyme inhibition assays to isolate specific metabolic routes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethoxy(diphenyl)acetic acid
Reactant of Route 2
Reactant of Route 2
ethoxy(diphenyl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.